tert-Butyl (5-amino-1H-indol-1-yl)acetate
Description
tert-Butyl (5-amino-1H-indol-1-yl)acetate (molecular formula: C₁₄H₁₈N₂O₂, molecular weight: 246.31 g/mol) is an indole derivative featuring a tert-butyl ester group at the 1-position and an amino substituent at the 5-position of the indole ring . It is commercially available as a building block for organic synthesis, particularly in pharmaceutical and materials science research .
Properties
IUPAC Name |
tert-butyl 2-(5-aminoindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)9-16-7-6-10-8-11(15)4-5-12(10)16/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMKRKMSNATACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-amino-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Bases for Alkylation: Potassium carbonate.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole derivatives.
Substitution Products: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
tert-Butyl (5-amino-1H-indol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its indole core makes it a valuable building block in organic synthesis .
Biology
In biological research, indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine
Indole derivatives, including this compound, are explored for their potential therapeutic applications. They are investigated for their ability to interact with various biological targets, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require the indole core structure .
Mechanism of Action
The mechanism of action of tert-Butyl (5-amino-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
a. Ethyl 2-(5-(tert-butyl)-2-methyl-1H-indol-3-yl)acetate (Compound 54)
- Structure : Features a tert-butyl group at the 5-position and a methyl group at the 2-position, with the acetate ester at the 3-position .
- Key Differences: Substituent Position: Acetate at 3-position (vs. 1-position in the target compound). Functional Groups: Methyl at 2-position (vs. amino at 5-position in the target).
b. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
- Structure : Methoxy group at the 5-position, methyl at 2-position, and acetate at 3-position .
- Key Differences: Electronic Effects: Methoxy is electron-withdrawing, whereas the amino group in the target compound is electron-donating, altering reactivity in electrophilic substitution reactions . Solubility: Methoxy may reduce polarity compared to the amino group, affecting solubility in aqueous systems.
c. 1,2-Dimethyl-3H-benzo[e]indole (Compound 55)
Physicochemical Properties
Notes:
- The amino group in the target compound may enhance solubility in polar solvents relative to methoxy- or methyl-substituted analogs.
Spectral Data and Characterization
- This compound: Expected ¹H NMR signals include a broad singlet for the NH₂ group (~5 ppm) and a tert-butyl singlet (~1.4 ppm). The acetate carbonyl in ¹³C NMR would resonate near 170 ppm .
- Compound 54 : ¹H NMR shows a methyl singlet (~2.5 ppm) and tert-butyl signals, with acetate carbonyl similar to the target compound .
- Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: Distinct methoxy singlet at ~3.8 ppm in ¹H NMR, absent in the amino-substituted target .
Biological Activity
Overview
tert-Butyl (5-amino-1H-indol-1-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities. This compound features an indole core, which is known for its presence in various natural products and pharmaceuticals. The biological activity of this compound includes effects on cellular processes, enzyme interactions, and potential therapeutic applications.
Target of Action
The primary mode of action for this compound involves its interaction with various receptors and enzymes. The indole structure allows it to influence multiple biochemical pathways, which can result in different biological outcomes depending on the target.
Biochemical Pathways
This compound has been shown to affect several key biochemical pathways:
- Cell Signaling : It influences pathways that regulate gene expression and cellular metabolism.
- Enzyme Inhibition : It has demonstrated inhibitory activity against critical enzymes such as glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular functions including metabolism and cell survival.
Antiviral Activity
Research indicates that indole derivatives, including this compound, exhibit antiviral properties. They may inhibit viral replication through modulation of host cell signaling pathways.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects, which are significant in the context of diseases characterized by chronic inflammation. Indole derivatives are known to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Anticancer Properties
Studies suggest that this compound may possess anticancer properties. Similar compounds have been documented to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with structural similarities have shown efficacy in various cancer models.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of indole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting a dose-dependent effect on tumor cells.
Table 1: IC50 Values of Indole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15.0 |
| This compound | MCF7 (Breast) | 12.5 |
| This compound | HeLa (Cervical) | 10.0 |
Case Study 2: Anti-inflammatory Effects
In another study focused on the anti-inflammatory effects of indole derivatives, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests its potential utility in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
